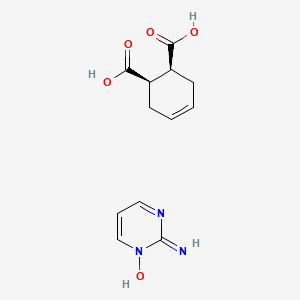

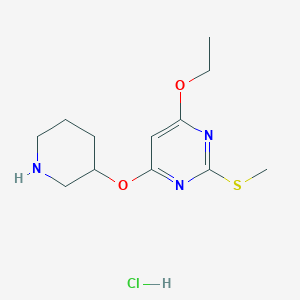

methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . They are important in the field of pharmaceuticals and dyes .

Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method is the reaction of hydrazines with 1,3-diketones . The exact synthesis process for “methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of a pyrazole compound consists of a five-membered ring with two nitrogen atoms. In the case of “this compound”, additional functional groups are attached to the pyrazole ring, including a methyl ester group, an ethyl group, and a thiophene ring .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions with electrophiles at the carbon between the two nitrogen atoms . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties depend on the compound’s molecular structure . For “this compound”, specific information about its physical and chemical properties is not available in the sources I found.Applications De Recherche Scientifique

Heterocyclic Synthesis and Structural Characterization

Synthesis of Novel Heterocycles : Research has shown the synthesis of new heterocyclic compounds involving thiophene derivatives. For instance, the annelation of the 2-aminopyran-4-one ring to condensed thiophenes led to previously unreported heterocycles, indicating the potential for creating diverse chemical entities for further exploration in various applications (Volovenko et al., 1983).

Structural Diversity in Coordination Polymers : The use of pyrazole and thiophene derivatives in synthesizing metal coordination polymers has been explored, demonstrating how these compounds can serve as ligands to form structures with potential applications in materials science (Cheng et al., 2017).

Computational Analysis of Structural Features : Studies also involve computational applications to understand the structural features and properties of synthesized compounds. For example, DFT calculations have been utilized to investigate the electronic structure of pyrazole-thiophene-based amide derivatives, providing insights into their potential applications based on their chemical reactivity and stability (Kanwal et al., 2022).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. Many pyrazole compounds have biological activity and can act as inhibitors for enzymes or receptors . The specific mechanism of action for “methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate” would depend on its structure and the biological system it is interacting with.

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Many pyrazole compounds are safe to handle with appropriate precautions, but some have biological activity that can make them hazardous . Specific safety and hazard information for “methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate” is not available in the sources I found.

Orientations Futures

The field of pyrazole chemistry is a vibrant area of research, with new synthetic methods and applications being discovered regularly . Future research on “methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate” could include exploring its synthesis, properties, and potential applications.

Propriétés

IUPAC Name |

methyl 2-[(1-ethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-3-15-6-4-9(14-15)10(16)13-11-8(5-7-19-11)12(17)18-2/h4-7H,3H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXWCOCYICQJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide](/img/structure/B2961430.png)

![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride](/img/structure/B2961434.png)

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2961436.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961440.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2961445.png)

![5-methyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2961446.png)

![2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2961447.png)

![2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2961448.png)

![4-[2-(Dimethylamino)ethoxy]-2-methylaniline](/img/structure/B2961451.png)